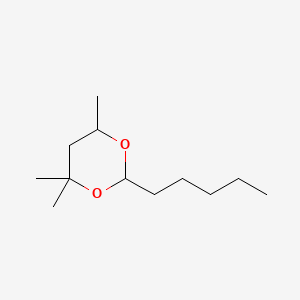
Tetra(2,2-diallyloxymethylene-1-butyl)bis(ditridecyl phosphite) titanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetra(2,2-diallyloxymethylene-1-butyl)bis(ditridecyl phosphite) titanate is an organometallic compound with the molecular formula C100H193O18P2Ti. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetra(2,2-diallyloxymethylene-1-butyl)bis(ditridecyl phosphite) titanate can be synthesized by reacting 2,2-diallyloxymethylene-1-butanol with ditridecyl phosphite in the presence of a titanium catalyst. The reaction typically occurs under an inert atmosphere at controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under specific conditions. The process is optimized to maximize yield and purity while minimizing by-products .
Análisis De Reacciones Químicas
Types of Reactions
Tetra(2,2-diallyloxymethylene-1-butyl)bis(ditridecyl phosphite) titanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution[][3].
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphite derivatives, while reduction can produce reduced titanate forms[3][3].
Aplicaciones Científicas De Investigación
Tetra(2,2-diallyloxymethylene-1-butyl)bis(ditridecyl phosphite) titanate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of high-performance polymers, lubricants, and corrosion inhibitors.
Mecanismo De Acción
The mechanism by which Tetra(2,2-diallyloxymethylene-1-butyl)bis(ditridecyl phosphite) titanate exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a catalyst by coordinating with substrates and facilitating chemical transformations. Its phosphite groups can participate in redox reactions, while the titanium center can engage in coordination chemistry .
Comparación Con Compuestos Similares
Similar Compounds
- Tetra(2,2-diallyloxymethyl-1-butyl)titanate di(ditridecyl phosphite)
- Tetra(2,2-diallyloxymethyl-1-butoxy titanium di(ditridecyl)phosphite)
- Tetra(2,2-diallyloxymethylene-1-butyl)titanate di(ditridecyl phosphite)
Uniqueness
Tetra(2,2-diallyloxymethylene-1-butyl)bis(ditridecyl phosphite) titanate is unique due to its specific combination of diallyloxymethylene and ditridecyl phosphite groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in specialized applications such as high-performance polymer production and advanced catalytic processes.
Propiedades
Número CAS |
64157-14-8 |
|---|---|
Fórmula molecular |
C100H193O18P2Ti- |
Peso molecular |
1793.4 g/mol |
Nombre IUPAC |
2,2-bis(prop-2-enoxymethyl)butan-1-olate;ditridecyl phosphite;hydron;titanium(4+) |
InChI |
InChI=1S/2C26H54O3P.4C12H21O3.Ti/c2*1-3-5-7-9-11-13-15-17-19-21-23-25-28-30(27)29-26-24-22-20-18-16-14-12-10-8-6-4-2;4*1-4-7-14-10-12(6-3,9-13)11-15-8-5-2;/h2*3-26H2,1-2H3;4*4-5H,1-2,6-11H2,3H3;/q6*-1;+4/p+1 |
Clave InChI |
WJPBTXHXCOCGAW-UHFFFAOYSA-O |
SMILES |
[H+].[H+].CCCCCCCCCCCCCOP([O-])OCCCCCCCCCCCCC.CCCCCCCCCCCCCOP([O-])OCCCCCCCCCCCCC.CCC(C[O-])(COCC=C)COCC=C.CCC(C[O-])(COCC=C)COCC=C.CCC(C[O-])(COCC=C)COCC=C.CCC(C[O-])(COCC=C)COCC=C.[Ti+4] |
SMILES canónico |
[H+].CCCCCCCCCCCCCOP([O-])OCCCCCCCCCCCCC.CCCCCCCCCCCCCOP([O-])OCCCCCCCCCCCCC.CCC(C[O-])(COCC=C)COCC=C.CCC(C[O-])(COCC=C)COCC=C.CCC(C[O-])(COCC=C)COCC=C.CCC(C[O-])(COCC=C)COCC=C.[Ti+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















